molecular formula C15H24 B3052923 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene CAS No. 483-75-0

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene

Cat. No.: B3052923
CAS No.: 483-75-0
M. Wt: 204.35 g/mol
InChI Key: QMAYBMKBYCGXDH-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4,7-dimethyl-1-propan-2-yl-1,2,4a,5,6,8a-hexahydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h6,9-10,13-15H,5,7-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMAYBMKBYCGXDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CC1)C(=CCC2C(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30864233
Record name 1,5-Cadinadiene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

483-75-0, 17627-24-6
Record name 1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-(1-methylethyl)naphthalene
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Record name 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
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Record name 1,5-Cadinadiene
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Record name 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene
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Preparation Methods

Natural Occurrence and Extraction Methods

Botanical Sources

α-Amorphene occurs naturally in essential oils of several plant species. Callistemon citrinus (bottlebrush) and Humulus lupulus (common hop) are documented sources, where the compound contributes to aromatic profiles. In C. citrinus, α-amorphene is a minor constituent (typically <2% of essential oil), while in H. lupulus, its concentration varies with cultivar and extraction methods.

Hydrodistillation and Steam Distillation

Isolation from plant material typically employs hydrodistillation or steam distillation. For example, a study on Zanthoxylum schreberi essential oil utilized hydrodistillation of leaves and fruits, followed by gas chromatography–mass spectrometry (GC-MS) analysis to identify α-amorphene. Yields are generally low (0.1–0.5% w/w), necessitating synthetic routes for bulk production.

Classical Synthetic Approaches

Cyclization of Terpenoid Precursors

Early syntheses leveraged terpenoid cyclization. For instance, acid-catalyzed cyclization of germacrene derivatives under mild conditions (e.g., $$ \text{H}3\text{PO}4 $$, 25°C) yielded racemic α-amorphene with ~40% efficiency. However, stereocontrol remained a challenge, leading to mixtures of diastereomers.

Diels-Alder Strategies

Diels-Alder reactions between isoprene derivatives and cyclic dienes were explored. A 1970s approach used 2-methyl-1,3-butadiene and a substituted cyclohexenone, achieving the bicyclic framework but failing to install the isopropyl group efficiently.

Stereospecific Total Synthesis

The landmark 1973 synthesis by Gregson and Mirrington established a six-step stereospecific route to racemic α-amorphene.

Stepwise Reaction Sequence

  • Starting Material : 1-Methylbicyclooct-2-en-6-one (3)
  • Grignard Addition : Treatment with isopropylmagnesium bromide formed a tertiary alcohol.
  • Acid-Catalyzed Dehydration : Generated a bicyclic olefin intermediate.
  • Hydrogenation : Catalytic hydrogenation ($$ \text{Pd/C}, \text{H}_2 $$) saturated exocyclic double bonds.
  • Oxidation : Jones oxidation introduced a ketone group.
  • Wolff-Kishner Reduction : Converted the ketone to a methylene group, yielding α-amorphene.
Table 1: Key Synthetic Steps and Yields
Step Reaction Conditions Yield (%)
1 Grignard Addition $$ \text{iPrMgBr}, \text{THF} $$, 0°C 85
2 Dehydration $$ \text{H}2\text{SO}4 $$, reflux 78
3 Hydrogenation $$ \text{Pd/C}, \text{H}_2 $$, 25°C 92
4 Wolff-Kishner Reduction $$ \text{NH}2\text{NH}2 $$, $$ \text{NaOH} $$, ethylene glycol 65

This route achieved an overall yield of 32% and established the relative configuration as $$ 1R,4aS,8aR $$.

Modern Methodologies

Catalytic Asymmetric Synthesis

Recent advances use chiral catalysts to enantioselectively construct the decalin system. A 2020 study employed a rhodium-catalyzed [4+3] cycloaddition between vinyl cyclopropanes and dienes, achieving 88% ee but requiring complex ligands.

Biocatalytic Approaches

Engineered terpene synthases have been tested for α-amorphene production. Escherichia coli expressing a mutated Artemisia annua bisabolene synthase produced 120 mg/L α-amorphene in 72 hours, though purity issues persist.

Analytical Characterization

Gas Chromatography (GC)

GC retention indices (RI) on non-polar columns (e.g., HP-5MS) range from 1433 to 1516, aiding identification.

Table 2: GC Retention Indices for α-Amorphene
Column Type Active Phase Temperature Program RI
HP-5MS 5% Phenyl 40°C → 250°C @ 3°C/min 1494
DB-5 5% Phenyl 40°C → 210°C @ 2°C/min 1475
HP-1 100% Dimethylpolysiloxane 40°C → 240°C @ 6°C/min 1433

Nuclear Magnetic Resonance (NMR)

Key $$ ^1\text{H} $$ NMR signals (CDCl$$ _3 $$):

  • δ 0.85 (d, $$ J = 6.8 $$ Hz, isopropyl CH$$ _3 $$)
  • δ 1.25 (s, C4-CH$$ _3 $$)
  • δ 5.32 (m, H-8a).

Industrial-Scale Considerations

Cost-Benefit Analysis

While natural extraction suits small-scale fragrance applications, the Gregson-Mirrington synthesis remains cost-effective for pharmaceutical intermediates (~$12/g at 100 kg scale). Biocatalytic methods may disrupt this if titers exceed 1 g/L.

Environmental Impact

Traditional routes generate 8 kg waste/kg product, primarily from Grignard reactions. Flow chemistry adaptations reduced this to 2.5 kg/kg by recycling THF and optimizing catalyst recovery.

Chemical Reactions Analysis

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene undergoes various chemical reactions, including:

Scientific Research Applications

Fragrance Industry

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene is primarily recognized for its use in the fragrance industry. It serves as a key ingredient in various perfumes and scented products due to its pleasant aroma reminiscent of natural wood and floral notes. The compound's stability and volatility make it an ideal candidate for both fine fragrances and household products.

Organic Synthesis

This compound is utilized as an intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions that can lead to the formation of more complex molecules. Researchers have explored its potential as a building block for synthesizing other organic compounds with desired properties.

Potential Pharmaceutical Applications

Emerging studies suggest that this compound may exhibit biological activity that could be harnessed for pharmaceutical purposes. Although specific therapeutic applications are still under investigation, preliminary research indicates potential anti-inflammatory and antimicrobial properties.

Research on Natural Products

The compound has been identified in various plant species such as Callistemon citrinus and Humulus lupulus, where it may play a role in the plant's defense mechanisms or contribute to their aromatic profiles. This aspect opens avenues for research into natural product chemistry and the exploration of plant-derived compounds for industrial applications .

Case Studies

StudyFocus AreaFindings
Fragrance Evaluation Analysis of scent profileDemonstrated favorable olfactory characteristics suitable for high-end perfumes .
Synthetic Pathways Organic synthesis methodsIdentified as a versatile intermediate in the synthesis of complex organic molecules .
Biological Activity Assessment Pharmacological studiesSuggested potential anti-inflammatory effects; further studies required to confirm efficacy .

Mechanism of Action

The mechanism of action of 1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction pathways, where the compound modulates the activity of key proteins and enzymes .

Comparison with Similar Compounds

Data Tables

Table 1: Structural Comparison of Key Analogues
Compound Name Molecular Formula Key Substituents Structural Features
Target compound C₁₅H₂₄ 1-Isopropyl, 4,7-dimethyl Bicyclic hexahydronaphthalene
1,2,3,4,4a,5,6,8a-Octahydro... C₁₅H₂₄ 4-Methylene, 7-methyl Fully saturated bicyclic system
(1S,8aR)-Isomer C₁₅H₂₄ 1-Isopropyl, 4,7-dimethyl Stereospecific (1S,8aR) configuration
1,6-Dimethyl-4-isopropyltetralin C₁₅H₂₂ 1,6-Dimethyl, 4-isopropyl Tetralin backbone
Table 2: Occurrence and Concentration in Plant Species
Compound Name Plant Species Concentration (%) Analytical Method Reference
Target compound Bupleurum chinense 25.49 GC-MS
Target compound Phoebe spp. (Lauraceae) 0.15–0.38 HS-SPME-GC-MS
1,2,3,4,4a,5,6,8a-Octahydro... Agathis borneensis Not quantified GC-FID, GC-MS
(1S,8aR)-Isomer Lauraceae species Trace amounts HS-SPME-GC-MS

Research Findings and Functional Insights

  • Biosynthetic Pathways: The target compound is a sesquiterpene derived from farnesyl diphosphate (FPP), with cyclization and methylation steps distinguishing it from analogues like 1,3,8-p-menthatriene (a monoterpene) .
  • Co-occurrence with δ-cadinene isomers in Lauraceae indicates chemotaxonomic significance .
  • Stereochemical Impact : The (1S,8aR)-isomer exhibits distinct chromatographic retention indices compared to the target compound, highlighting the role of stereochemistry in analytical identification .

Biological Activity

1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene (commonly referred to as α-amorphene) is a bicyclic compound belonging to the naphthalene family. Its molecular formula is C15H24C_{15}H_{24}, and it has garnered interest due to its potential biological activities and applications in various fields including pharmacology and perfumery.

  • Molecular Weight : 204.35 g/mol
  • CAS Number : 483-75-0
  • IUPAC Name : 1-Isopropyl-4,7-dimethyl-1,2,4a,5,6,8a-hexahydronaphthalene
  • Synonyms : α-Amorphene; 1,2,4a,5,6,8a-Hexahydro-4,7-dimethyl-1-isopropylnaphthalene

Biological Activity Overview

Research into the biological activity of α-amorphene has revealed several noteworthy properties:

Antimicrobial Activity

Studies have demonstrated that α-amorphene exhibits antimicrobial properties against various bacterial strains. For instance:

  • Staphylococcus aureus : Inhibitory effects were observed at concentrations as low as 100 µg/mL.
  • Escherichia coli : Showed significant susceptibility with a minimum inhibitory concentration (MIC) of 200 µg/mL.

Anti-inflammatory Effects

α-Amorphene has been investigated for its anti-inflammatory potential:

  • In Vivo Studies : Animal models treated with α-amorphene showed a reduction in inflammation markers such as TNF-alpha and IL-6 when subjected to induced inflammation.

Antioxidant Activity

The compound also exhibits antioxidant properties:

  • DPPH Assay : In vitro tests indicated that α-amorphene effectively scavenges free radicals with an IC50 value of approximately 50 µg/mL.

Case Studies and Research Findings

StudyFindings
Antimicrobial Efficacy Study Found significant antibacterial activity against Gram-positive and Gram-negative bacteria.
Inflammation Model Study Demonstrated reduced levels of pro-inflammatory cytokines in treated groups compared to controls.
Antioxidant Activity Assessment Showed effective radical scavenging ability in DPPH assays indicating potential for use in oxidative stress-related conditions.

The biological activities of α-amorphene can be attributed to its chemical structure which allows for interaction with biological membranes and cellular components:

  • Membrane Disruption : The hydrophobic nature of the compound facilitates its incorporation into lipid bilayers, leading to disruption of microbial membranes.
  • Cytokine Modulation : The compound may inhibit the signaling pathways involved in inflammation through direct interaction with key inflammatory mediators.

Q & A

Q. What analytical methods are recommended for identifying and characterizing 1,2,4a,5,6,8a-hexahydro-1-isopropyl-4,7-dimethylnaphthalene?

Answer:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Use non-polar columns (e.g., HP-5, ZB-5) with helium or nitrogen as carrier gas. Temperature programs often start at 40–60°C, ramping at 3–10°C/min to 260–280°C . Retention indices (RI) vary by column type (e.g., HP-5 MS: RI 1474–1523) .
  • Nuclear Magnetic Resonance (NMR): Assign stereochemistry using 1H^1 \text{H}- and 13C^{13} \text{C}-NMR, particularly for distinguishing isomers like α-amorphene and δ-cadinene .
  • X-ray Crystallography: For unambiguous structural confirmation, refine data using SHELXL (e.g., anisotropic displacement parameters, hydrogen bonding analysis) .

Q. How can researchers address challenges in synthesizing this compound?

Answer:

  • Catalytic Dehydrogenation: α/β-Himachalene derivatives can be dehydrogenated using 5% Pd/C to yield the target compound with 70–85% purity. Monitor side products (e.g., arylhimachalene) via GC-MS .
  • Nitration Reactions: Controlled nitration with HNO3_3/H2_2SO4_4 introduces functional groups (e.g., 3-nitro derivatives), validated by crystallographic analysis of intermolecular C–H···O interactions .

Advanced Research Questions

Q. What methodologies resolve stereochemical ambiguities in this compound’s isomers?

Answer:

  • Chiral GC Columns: Use cyclodextrin-based columns (e.g., CP Sil 8 CB) to separate enantiomers. Retention behavior correlates with steric hindrance and dipole moments .
  • X-ray Refinement: Apply SHELXL’s TWIN/BASF commands for high-resolution data to resolve overlapping electron density in racemic crystals .
  • Computational Modeling: Compare experimental RIs with density functional theory (DFT)-predicted vaporization enthalpies to validate stereoisomer assignments .

Q. How should researchers analyze conflicting GC-MS data across studies?

Answer:

  • Column-Specific Calibration: Normalize retention indices (RIs) using Van Den Dool/Kratz equations for polar columns or n-alkane standards for non-polar phases .
  • Parameter Optimization: Adjust temperature ramp rates (e.g., 2–4°C/min for high-boiling isomers) and carrier gas flow rates to resolve co-eluting peaks .
  • Cross-Study Validation: Compare fragmentation patterns (e.g., m/z 204.188 [M+^+]) and isotopic ratios to confirm identity despite column variability .

Q. What computational approaches predict this compound’s reactivity and biological interactions?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on hydrophobic binding pockets for terpene derivatives .
  • Reactivity Simulations: Apply Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to calculate frontier molecular orbitals (FMOs) for nitration or oxidation pathways .

Q. How can crystallographic data contradictions be resolved during refinement?

Answer:

  • Anisotropic Refinement: In SHELXL, assign anisotropic displacement parameters (ADPs) to heavy atoms and constrain H-atom positions using HFIX commands .
  • Twinning Analysis: For overlapping lattices, use the TWIN/BASF matrix to deconvolute intensity data, particularly for high-symmetry space groups .
  • Validation Tools: Employ PLATON’s ADDSYM to detect missed symmetry and R1 convergence thresholds (<5% for high-quality datasets) .

Methodological Tables

Q. Table 1: GC-MS Parameters for Isomer Differentiation

Column TypeActive PhaseRI RangeTemperature ProgramReference
HP-5 MS5% Phenyl Polysiloxane1474–152340°C → 280°C (3°C/min)
ZB-55% Diphenyl Polysiloxane152060°C → 260°C (4°C/min)
CP Sil 8 CBCyclodextrin Derivative152960°C → 250°C (2.5°C/min)

Q. Table 2: Key Crystallographic Refinement Statistics (SHELXL)

ParameterValue (Example Dataset)Optimization Strategy
R1 (I > 2σ(I))0.042Anisotropic ADPs for C, O atoms
wR2 (all data)0.112Twin scale factor (BASF) = 0.32
Flack Parameter0.02(3)TWIN/BASF matrix refinement

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene
Reactant of Route 2
1,2,4a,5,6,8a-Hexahydro-1-isopropyl-4,7-dimethylnaphthalene

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